Cas no 21721-78-8 (2-(Chloroacetyl)aminobenzamide)

2-(Chloroacetyl)aminobenzamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-Chloroacetamido)benzamide
- 2-[(2-chloroacetyl)amino]benzamide
- 2-[(Chloroacetyl)amino]benzamide
- Benzamide,2-[(2-chloroacetyl)amino]-
- 2-(2-chloroacetylamino)benzamide
- 2-Chloracetamino-benzamid
- N-Chloracetyl-anthranilsaeure-amid
- N-chloroacetyl-anthranilic acid amide
- AKOS000103385
- EN300-01776
- DTXSID10334181
- Acetanilide, 2'-carbamoyl-2-chloro-,
- SCHEMBL10911824
- 21721-78-8
- 2'-CARBAMOYL-2-CHLOROACETANILIDE
- SR-01000036881
- 2-(2-Chloro-acetylamino)-benzamide
- 2-(2-Chloroacetylamino)benzene
- Z56862614
- MFCD00031459
- VS-03825
- 2-(2-chloroacetamido)-benzamide
- CS-0206083
- o-carbamoyl-alpha-chloroacetanilide
- LCDQTZCLXUMOGO-UHFFFAOYSA-N
- SR-01000036881-1
- 2-(Chloroacetyl)aminobenzamide
-
- MDL: MFCD00031459
- インチ: InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13)
- InChIKey: LCDQTZCLXUMOGO-UHFFFAOYSA-N
- ほほえんだ: NC(C1=CC=CC=C1NC(CCl)=O)=O
計算された属性
- せいみつぶんしりょう: 212.03500
- どういたいしつりょう: 212.0352552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 72.2Ų
じっけんとくせい
- PSA: 72.19000
- LogP: 1.73610
2-(Chloroacetyl)aminobenzamide セキュリティ情報
2-(Chloroacetyl)aminobenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-(Chloroacetyl)aminobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 0107620485-250MG |
2-(2-chloroacetamido)benzamide |
21721-78-8 | 95% | 250mg |
$115 | 2023-12-05 | |
Key Organics Ltd | VS-03825-1G |
2-(2-chloroacetamido)benzamide |
21721-78-8 | >90% | 1g |
£193.00 | 2025-02-09 | |
TRC | B418333-100mg |
2-[(Chloroacetyl)amino]benzamide |
21721-78-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
Fluorochem | 060355-1g |
2-(2-Chloro-acetylamino)-benzamide |
21721-78-8 | 95% | 1g |
£88.00 | 2022-03-01 | |
Fluorochem | 060355-5g |
2-(2-Chloro-acetylamino)-benzamide |
21721-78-8 | 95% | 5g |
£257.00 | 2022-03-01 | |
Enamine | EN300-01776-0.1g |
2-(2-chloroacetamido)benzamide |
21721-78-8 | 95% | 0.1g |
$19.0 | 2023-06-10 | |
Aaron | AR00BEAT-5g |
2-(2-CHLORO-ACETYLAMINO)-BENZAMIDE |
21721-78-8 | 95% | 5g |
$232.00 | 2025-01-23 | |
Enamine | EN300-01776-0.25g |
2-(2-chloroacetamido)benzamide |
21721-78-8 | 95% | 0.25g |
$25.0 | 2023-06-10 | |
Enamine | EN009-7291-5g |
2-(2-chloroacetamido)benzamide |
21721-78-8 | 95% | 5g |
$150.0 | 2023-10-28 | |
A2B Chem LLC | AF30649-100g |
2-[(Chloroacetyl)amino]benzamide |
21721-78-8 | 98% | 100g |
$1316.00 | 2024-04-20 |
2-(Chloroacetyl)aminobenzamide 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
2-(Chloroacetyl)aminobenzamideに関する追加情報
Professional Introduction to Compound with CAS No. 21721-78-8 and Product Name: 2-(Chloroacetyl)aminobenzamide
2-(Chloroacetyl)aminobenzamide, identified by its Chemical Abstracts Service (CAS) number 21721-78-8, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered considerable attention due to its versatile applications in drug development, particularly in the synthesis of bioactive molecules. The structural framework of 2-(Chloroacetyl)aminobenzamide consists of a benzamide core substituted with a chloroacetyl group, which imparts unique reactivity and functional properties. This introduction delves into the compound's chemical characteristics, synthetic pathways, and its emerging role in contemporary research, emphasizing recent advancements and potential future applications.
The benzamide moiety is a well-known pharmacophore in medicinal chemistry, frequently incorporated into therapeutic agents due to its ability to modulate biological targets such as enzymes and receptors. The presence of the chloroacetyl group enhances the electrophilicity of the molecule, making it a valuable intermediate for further derivatization. This reactivity has been exploited in the synthesis of various pharmacologically active compounds, including protease inhibitors and kinase inhibitors, which are pivotal in treating chronic diseases such as cancer and inflammatory disorders.
In recent years, 2-(Chloroacetyl)aminobenzamide has been explored as a key intermediate in the development of novel antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has spurred research into alternative therapeutic strategies, and compounds like 2-(Chloroacetyl)aminobenzamide offer promising leads. Studies have demonstrated its efficacy in disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. The benzamide moiety interacts with bacterial enzymes, while the chloroacetyl group facilitates covalent binding to target proteins, leading to bacterial cell lysis and death.
The synthetic route to 2-(Chloroacetyl)aminobenzamide involves a series of well-established organic transformations. Typically, it begins with the chlorination of benzoic acid derivatives followed by amidation with an amine source. Advances in green chemistry have led to the development of more sustainable synthetic methodologies, including catalytic processes that minimize waste and improve yield. These innovations align with global efforts to reduce the environmental impact of chemical manufacturing while maintaining high standards of purity and efficiency.
Another area where 2-(Chloroacetyl)aminobenzamide has shown promise is in the field of molecular probes for biochemical research. Its ability to undergo selective modifications allows researchers to design probes that target specific biological pathways. For instance, fluorescent derivatives of 2-(Chloroacetyl)aminobenzamide have been used to visualize enzyme activity in living cells, providing insights into disease mechanisms at the molecular level. Such probes are invaluable tools for drug discovery pipelines, enabling researchers to identify new therapeutic targets and evaluate drug candidates more effectively.
The pharmacological potential of 2-(Chloroacetyl)aminobenzamide extends beyond antimicrobial applications. Recent studies have investigated its role in modulating inflammatory responses by inhibiting key signaling pathways involved in cytokine production. The compound's ability to interfere withNF-κB signaling has been particularly noteworthy, as NF-κB is central to many inflammatory processes. By attenuating NF-κB activation, 2-(Chloroacetyl)aminobenzamide may offer a novel approach to treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Furthermore, the structural flexibility of 2-(Chloroacetyl)aminobenzamide allows for extensive structural modification through combinatorial chemistry techniques. This approach enables the rapid generation of libraries of derivatives with tailored properties for high-throughput screening (HTS). Such libraries are instrumental in identifying lead compounds for further optimization before clinical development. The integration of computational methods with experimental synthesis has accelerated this process significantly, reducing both time-to-market and development costs.
The safety profile of 2-(Chloroacetyl)aminobenzamide is another critical consideration in its application within pharmaceutical research. While preliminary studies suggest low toxicity at moderate doses, comprehensive toxicological assessments are essential before any clinical translation occurs. Current research focuses on understanding its metabolic pathways and potential side effects through in vitro and in vivo models. These studies aim to ensure that any therapeutic applications derived from 2-(Chloroacetyl)aminobenzamide are both safe and effective for human use.
Future directions for research on 2-(Chloroacetyl)aminobenzamide include exploring its potential as an anticancer agent. Preclinical studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial function and inhibiting survival signaling cascades. The benzamide core interacts with cellular components involved in apoptosis regulation, while modifications to the chloroacetyl group fine-tune potency and selectivity against tumor cells without harming healthy tissues.
In conclusion,2-(Chloroacetyl)aminobenzamide (CAS No. 21721-78-8) represents a multifunctional compound with broad applications across pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases, including infections, inflammation, and cancer. As research continues to uncover new therapeutic possibilities,2-(Chloroacetyl)aminobenzamide is poised to play an increasingly important role in drug discovery and development pipelines worldwide.
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